molecular formula C11H11BrN2O4S B500533 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole CAS No. 957498-32-7

1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole

Cat. No.: B500533
CAS No.: 957498-32-7
M. Wt: 347.19g/mol
InChI Key: FFIFFZVBLGCGMF-UHFFFAOYSA-N
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Description

1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group and a brominated dimethoxyphenyl moiety

Preparation Methods

The synthesis of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzene and pyrazole.

    Sulfonylation: The 4-bromo-2,5-dimethoxybenzene undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with pyrazole in the presence of a base to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the brominated dimethoxyphenyl moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole can be compared with similar compounds such as:

    4-Bromo-2,5-dimethoxyphenethylamine: This compound shares the brominated dimethoxyphenyl moiety but differs in its overall structure and applications.

    1-((4-Bromo-2,5-dimethoxyphenyl)methyl)piperazine: This compound also contains the brominated dimethoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)14-5-3-4-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIFFZVBLGCGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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